molecular formula C10H8N4O B2457841 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 171179-93-4

2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No.: B2457841
CAS No.: 171179-93-4
M. Wt: 200.201
InChI Key: QFPJRUKSXXTQNU-UHFFFAOYSA-N
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Description

“2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one” is a pyrimido-indole derivative . It is also known as UM729 . The crystal structures of 2-amino-4-phenyl-9H-pyrimido[4,5-b]indole and its nitrate were determined by XRD analysis .


Synthesis Analysis

The synthesis of this compound involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .


Molecular Structure Analysis

The molecular structure of this compound was determined by XRD analysis, 13C NMR, and quantum-chemical data . The acid proton is predominantly localized at the N(3) atom of the pyrimidine ring in both isolated nitrate molecules and in molecules in crystal and solution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include glycosylation, cross-coupling reactions, and nucleophilic substitutions .

Scientific Research Applications

Synthesis of Pyrimido[5,4-b]indole Derivatives

  • Application : Synthesis of various derivatives like 5H-pyrimido[5,4-b]indoles through reactions involving methyl 3-amino-1H-indole-2-carboxylates with compounds like aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).

Synthesis of Aminopyrimido[5,4-b]indoles

  • Application : Creation of 4-amino-5H-pyrimido[5,4-b]indoles and related compounds through a process starting with ethyl 3-aminoindole-2-carboxylate and involving reactions like condensation with formamide (Monge et al., 1986).

Structural Analysis in Crystal and Solution

  • Application : Detailed XRD analysis and quantum-chemical data of the crystal structures of 2-amino-4-phenyl-9H-pyrimido[4,5-b]indole and its nitrate, highlighting the localization of the acid proton at specific atoms (Borovik et al., 2003).

Discovery of BET Bromodomain Inhibitors

  • Application : Design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds as potent BET inhibitors, demonstrating significant antitumor activity in specific cancer models (Zhao et al., 2017).

Exploration as GSK-3β Inhibitors

  • Application : Investigation of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors for potential Alzheimer’s disease drug discovery, showcasing their biological potency and metabolic stability (Andreev et al., 2020).

Analysis in Food Chemistry

  • Application : A study analyzing heterocyclic aromatic amines, including 2-Amino-9H-pyrido[2,3-b] indole, in cooked beefburgers using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction (Mesa et al., 2013).

Microtubule Depolymerizing Agents

  • Application : Research on the structural features of 9H-pyrimido[4,5-b]indoles as microtubule depolymerizers, showing effectiveness against cancer cells resistant to common drugs (Devambatla et al., 2017).

Future Directions

The future directions for research on 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one could include further exploration of its mechanism of action, particularly its role in enhancing the self-renewal of human hematopoietic stem cells . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Properties

IUPAC Name

2-amino-3,9-dihydropyrimido[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPJRUKSXXTQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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